4-Ethoxycoumarin

Übersicht

Beschreibung

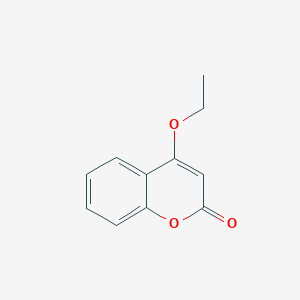

4-Ethoxycoumarin ist eine organische Verbindung mit der Summenformel C₁₁H₁₀O₃. Sie gehört zur Klasse der Cumarine, die Benzopyron-Derivate sind. Cumarine sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt. This compound zeichnet sich durch eine Ethoxygruppe aus, die an der vierten Position des Cumarinrings angebracht ist und dem Molekül einzigartige chemische und biologische Eigenschaften verleiht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Ethoxycoumarin kann durch verschiedene Methoden synthetisiert werden, darunter die Pechmann-Kondensation, die Knoevenagel-Kondensation und die Perkin-Reaktion. Ein übliches Verfahren beinhaltet die Pechmann-Kondensation, bei der Phenol mit Ethylacetoacetat in Gegenwart eines starken Säurekatalysators wie Schwefelsäure oder Salzsäure zu this compound reagiert . Die Reaktion findet typischerweise unter Rückflussbedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und der Reaktionszeit, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von this compound großtechnische Pechmann-Kondensationsreaktionen unter Verwendung von Durchflussreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu einer gleichmäßigen Produktqualität und höherer Effizienz führt. Darüber hinaus wird häufig die Verwendung umweltfreundlicher Katalysatoren und Lösungsmittel bevorzugt, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Ethoxycoumarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydrocumarin-Derivate liefern.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten in den Cumarinring einführen.

Kondensation: Es kann an Kondensationsreaktionen teilnehmen, um komplexere heterocyclische Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Es werden elektrophile Reagenzien wie Halogene oder Nitriermittel eingesetzt.

Kondensation: Es werden saure Katalysatoren wie Schwefelsäure oder Lewis-Säuren verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydrocumarine, substituierte Cumarine und verschiedene heterocyclische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity

4-Ethoxycoumarin has been explored for its potential anticancer properties. Research indicates that coumarin derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the efficacy of coumarin derivatives, including this compound, in targeting cancer cell lines through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest .

1.2 Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. In experimental studies, derivatives such as 7-ethoxy-4-methylcoumarin have been identified as dopamine D2 receptor agonists, which may contribute to neuroprotective effects against dopaminergic neuron degeneration . This suggests that this compound could play a role in developing therapies for neurodegenerative conditions.

1.3 Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which help mitigate oxidative stress linked to various diseases. The antioxidant activity of this compound has been documented in several studies, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems .

Toxicological Studies

2.1 Toxicity and Safety Profile

Despite its beneficial applications, the safety profile of this compound is crucial for its use in pharmaceuticals. Toxicological studies have investigated the effects of coumarins on human health, revealing that certain derivatives can exhibit anticoagulant properties leading to coagulopathy when overdosed . Such findings emphasize the necessity for careful dosage regulation when considering this compound for therapeutic use.

2.2 Case Studies

A notable case study involved a patient who experienced severe coagulopathy due to exposure to a rodenticide containing 4-hydroxycoumarin derivatives, underscoring the potential risks associated with coumarin compounds . This highlights the importance of understanding both the therapeutic benefits and the risks associated with these compounds.

Environmental Applications

3.1 Biodegradation Studies

Research into the environmental impact of coumarins has revealed their potential for biodegradation. Studies have shown that certain microorganisms can metabolize coumarins, including this compound, suggesting their utility in bioremediation processes to mitigate environmental pollution caused by organic compounds .

Data Summary

Wirkmechanismus

The mechanism of action of 4-Ethoxycoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, this compound can modulate the pharmacokinetics of other compounds and enhance their therapeutic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxycoumarin: Ein bekanntes Antikoagulans, das in Medikamenten wie Warfarin verwendet wird.

7-Hydroxycoumarin: Bekannt für seine Fluoreszenzeigenschaften und wird in biochemischen Assays verwendet.

6-Methoxycoumarin: Wird bei der Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet.

Einzigartigkeit von 4-Ethoxycoumarin

This compound ist aufgrund seiner Ethoxygruppe in der vierten Position einzigartig, die im Vergleich zu anderen Cumarin-Derivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Diese Strukturmodifikation verbessert seine Löslichkeit und ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen, wodurch es zu einer wertvollen Verbindung in der pharmazeutischen Chemie und Arzneimittelentwicklung wird .

Biologische Aktivität

4-Ethoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in various plants, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. The structural modifications in coumarins can significantly influence their biological activities. This compound is one such derivative that has garnered interest due to its unique properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of this compound against various pathogens. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25.0 | |

| Escherichia coli | 20.5 | |

| Salmonella typhimurium | 22.0 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging Activity : IC50 = 15 µg/mL

- ABTS Radical Scavenging Activity : IC50 = 12 µg/mL

These findings suggest that this compound possesses significant antioxidant capabilities, which may contribute to its protective effects against cellular damage.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in various metabolic pathways:

- Aromatase Inhibition : This enzyme is critical in estrogen biosynthesis from androgens. Inhibitory activity was noted with an IC50 value of 250 nM, indicating potential applications in hormone-related conditions such as breast cancer .

- Carbonic Anhydrase Inhibition : The compound demonstrated moderate inhibition with an IC50 value of 300 nM, suggesting possible applications in treating conditions like glaucoma and edema .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The study employed the agar well diffusion method to assess the antibacterial activity against clinical isolates of bacteria. The results confirmed that this compound exhibited superior antibacterial effects compared to standard antibiotics such as penicillin and tetracycline .

Case Study 2: Antioxidant Properties

In another study focusing on the antioxidant properties of coumarins, including this compound, it was found that the compound effectively reduced oxidative stress markers in vitro. The study highlighted its potential as a therapeutic agent in conditions associated with oxidative damage, such as neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The this compound molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of this compound reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does this compound form any notable intermolecular interactions?

A3: [] Yes, this compound exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of this compound molecules within its crystal structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.